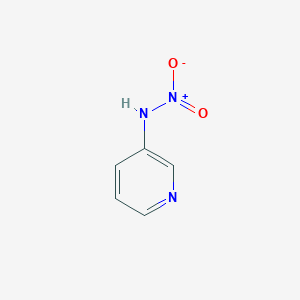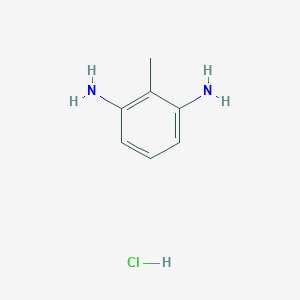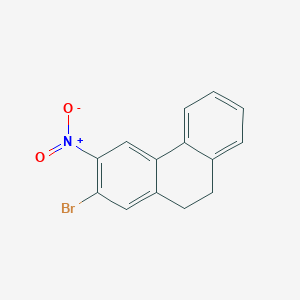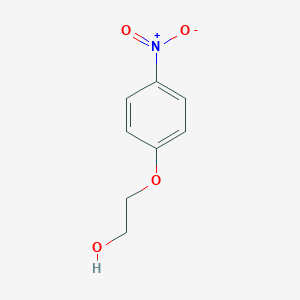
N-pyridin-3-ylnitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyridin-3-ylnitramide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown potential in various applications. The aim of
Mécanisme D'action
The exact mechanism of action of N-pyridin-3-ylnitramide is not well understood. However, it is believed that the compound acts as a nitroso compound, which can undergo various reactions, such as oxidation and reduction. These reactions can lead to the formation of reactive intermediates, which can then react with other molecules in the system.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of N-pyridin-3-ylnitramide. However, it has been found to have toxic effects on various cell lines, including human liver cells and human colon cancer cells. Additionally, the compound has been found to have mutagenic properties, which can lead to DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-pyridin-3-ylnitramide in lab experiments is its explosive properties, which make it useful in the synthesis of energetic materials. Additionally, the compound has shown potential as a precursor for the synthesis of other nitrogen-rich compounds. However, one of the main limitations of using N-pyridin-3-ylnitramide is its toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-pyridin-3-ylnitramide. One of the most significant areas of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to understand the exact mechanism of action of the compound and its potential applications in various fields, such as medicine and materials science. Finally, more research is needed to understand the toxicity of N-pyridin-3-ylnitramide and its potential impact on human health and the environment.
Conclusion:
In conclusion, N-pyridin-3-ylnitramide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including the synthesis of energetic materials and nitrogen-rich compounds. While there is limited information available regarding its biochemical and physiological effects, it has been found to have toxic properties. Further research is needed to understand the exact mechanism of action of the compound and its potential applications in various fields.
Méthodes De Synthèse
N-pyridin-3-ylnitramide can be synthesized using various methods. One of the most common methods is the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This is then reacted with hydroxylamine hydrochloride to form N-hydroxy-pyridine-3-carboxamide, which is then treated with nitrous acid to form N-pyridin-3-ylnitramide.
Applications De Recherche Scientifique
N-pyridin-3-ylnitramide has shown potential in various scientific research applications. One of the most significant applications is in the field of explosives. This compound has been found to have explosive properties and has been used in the synthesis of energetic materials. Additionally, N-pyridin-3-ylnitramide has shown potential as a precursor for the synthesis of other nitrogen-rich compounds, such as azoles and pyrazoles.
Propriétés
Numéro CAS |
15862-54-1 |
|---|---|
Nom du produit |
N-pyridin-3-ylnitramide |
Formule moléculaire |
C5H5N3O2 |
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
N-pyridin-3-ylnitramide |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)7-5-2-1-3-6-4-5/h1-4,7H |
Clé InChI |
SHYWNXVDPPHTBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CN=C1)N[N+](=O)[O-] |
Synonymes |
N-Nitropyridin-3-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















